molecular formula C12H11NO B141977 1-Acetamidonaphthalene CAS No. 575-36-0

1-Acetamidonaphthalene

Cat. No. B141977
CAS RN: 575-36-0
M. Wt: 185.22 g/mol
InChI Key: OKQIEBVRUGLWOR-UHFFFAOYSA-N
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Description

1-Acetamidonaphthalene is a biologically active molecule that has been studied for its vibrational spectra and normal coordinate analysis. The molecule's equilibrium geometry, bonding features, and harmonic vibrational wavenumbers have been calculated using B3LYP density functional theory (DFT) method. The vibrational spectra assignments were carried out with the help of normal coordinate analysis (NCA) following the scaled quantum mechanical force field methodology (SQMFF). Notably, the downshifting of NH2 stretching wavenumber indicates the formation of intermolecular N-H...O hydrogen bonding, which is confirmed by NBO analysis to be strong intermolecular hydrogen bonding within the molecule .

Synthesis Analysis

The synthesis of 1-acetamidonaphthalene has been explored through electrophilic aromatic substitution reactions. The kinetics and products of its nitration in various solvents such as acetic anhydride, acetic acid, and sulfuric acid have been presented. The behavior of 1-acetamidonaphthalene during nitration in acetic anhydride and sulfuric acid is similar to that of acetanilide. However, in acetic acid, nitration occurs via nitrosation. These findings provide insights into the reactivity of 1-acetamidonaphthalene under different conditions and can guide further synthetic applications .

Molecular Structure Analysis

The molecular structure of 1-acetamidonaphthalene and its derivatives has been deduced from spectral properties. For instance, the electrochemical reduction of 1-acetylnaphthalene in alkaline solution yielded an unusual product, a substituted tetrahydro-1,4-methano-3-benzoxepin, rather than the expected pinacol. The structure of this compound was elucidated based on its spectral properties and its conversion into other compounds upon treatment with acid. This highlights the complexity of reactions involving 1-acetamidonaphthalene and the importance of structural analysis in understanding its chemistry .

Chemical Reactions Analysis

The chemical reactions of 1-acetamidonaphthalene have been studied, particularly focusing on its electrochemical behavior. The electro-reduction in alkaline solution leads to unexpected products, demonstrating the molecule's reactivity and the potential for diverse transformations. In neutral medium, the reduction also yielded the substituted tetrahydro-1,4-methano-3-benzoxepin, while in acid medium, different products such as 1-ethylnaphthalene and an organomercury compound were formed. These results suggest that the electrochemical environment significantly influences the reaction pathways and products of 1-acetamidonaphthalene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-acetamidonaphthalene are closely tied to its molecular structure and bonding features. The presence of intermolecular hydrogen bonding has a significant impact on its physical properties, such as solubility and melting point. The chemical properties, including reactivity in electrophilic aromatic substitution and electrochemical reactions, are influenced by the molecule's electronic structure and the presence of functional groups. The studies on vibrational spectra provide additional information on the molecule's properties, which are essential for its application as a plant growth regulator and in other potential uses .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Methodology : A method for preparing 2-naphthylamine, involving the treatment of 2-acetonaphthone with hydroxylammonium chloride to yield 2-acetonaphthone oxime, which is rearranged to produce 2-acetamidonaphthalene, has been reported. This process is advantageous due to its ease, safety, and suitability for standard laboratory preparation (Zi Guo-fu, 2010).

Biological and Medicinal Research

  • Anti-Parkinson's Activity : Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, including compounds related to 1-acetamidonaphthalene, have been synthesized and evaluated for anti-Parkinson's activity. Certain derivatives demonstrated significant activity in an in vitro free radical scavenging assay and in vivo in a rat model (S. Gomathy et al., 2012).

Agricultural Applications

  • Impact on Fruit Yield and Quality : The application of naphthalene acetamide on date palm 'Kabkab' cultivar showed significant effects on yield, physical and chemical characteristics of the fruit. The study highlights the potential use of naphthalene acetamide in agricultural practices to enhance production and improve fruit quality (K. Tavakoli & M. Rahemi, 2014).

properties

IUPAC Name

N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQIEBVRUGLWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060358
Record name Acetamide, N-1-naphthalenyl-
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Acetamidonaphthalene

CAS RN

575-36-0
Record name N-1-Naphthylacetamide
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Record name Acetamide, N-1-naphthalenyl-
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Record name 1-Acetamidonaphthalene
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Record name Acetamide, N-1-naphthalenyl-
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Record name N-1-naphthylacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
SR Hartshorn, K Schofield - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… Our results for the nitration of 1-acetamidonaphthalene in acetic anhydride, and, within the … Thus in acetic anhydride, 1acetamidonaphthalene undergoes nitration at the limiting rate and …
Number of citations: 1 pubs.rsc.org
SR HARTSHORN, K SCHOFIELD - 1972 - pascal-francis.inist.fr
… THE NITRATION OF 1-ACETAMIDONAPHTHALENE IN ACETIC ANHYDRIDE, IN ACETIC ACID, AND IN SULPHURIC ACID … THE NITRATION OF 1-ACETAMIDONAPHTHALENE …
Number of citations: 0 pascal-francis.inist.fr
TH Connor, VMS Ramanujam, SJ Rinkus… - Mutation Research …, 1983 - Elsevier
… 1-Aminonaphthalene was weakly mutagenic for TA98 and TA100 while 1-acetamidonaphthalene was weakly mutagenic for TA98 only. 2Acetamidonaphthalene was not mutagenic for …
Number of citations: 37 www.sciencedirect.com
BL Tóth, S Kovács, G Sályi… - Angewandte Chemie …, 2016 - Wiley Online Library
… With 1-acetamidonaphthalene, the trifluoroethyl group was introduced in the 2-position, whereas 2-acetamidonaphthalene was selectively trifluoroethylated in the 3-position; the desired …
Number of citations: 77 onlinelibrary.wiley.com
JW Gorrod - Biochemical Journal, 1971 - ncbi.nlm.nih.gov
… Hydrolysis of acetamido compounds was observed with hepatic microsomal preparations obtained from rat, cat, dog, mouse, hamster, cavy and human; 1-acetamidonaphthalene and 2-…
Number of citations: 8 www.ncbi.nlm.nih.gov
DV Parke, H Rahman - Biochemical Journal, 1971 - ncbi.nlm.nih.gov
… Hydrolysis of acetamido compounds was observed with hepatic microsomal preparations obtained from rat, cat, dog, mouse, hamster, cavy and human; 1-acetamidonaphthalene and 2-…
Number of citations: 52 www.ncbi.nlm.nih.gov
E Leete, H Gregory, EG Gros - Journal of the American Chemical …, 1965 - ACS Publications
… We have found that the most reliable way of assaying acetic acid for radioactivity is to convert it to 1 -acetamidonaphthalene which is readily soluble in the toluene solution used in liquid …
Number of citations: 73 pubs.acs.org
E Leete, A Ahmad, I Kompis - Journal of the American Chemical …, 1965 - ACS Publications
… This acetic acid, assayed as 1-acetamidonaphthalene,25 contained 39% of the original activity of the … The sodium acetate was converted to 1 -acetamidonaphthalene for radioactive …
Number of citations: 43 pubs.acs.org
EY Lai, B Yuan, L Ackermann… - Chemistry–A European …, 2023 - Wiley Online Library
… Interestingly, 1-acetamidonaphthalene gave 5 % C−H functionalized product 3 n, despite bearing only one available ortho C−H bond. By contrast, 2-acetamidonaphthalene furnished …
VG Pesin, AM Khaletskii… - Journal of General …, 1961 - Consultants Bureau
Number of citations: 0

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